2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Description
The molecule “2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide” contains several functional groups and heterocyclic rings such as oxadiazole, thiazole, and an amide group. These groups are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its IUPAC name, would contain an oxadiazole ring and a thiazole ring connected by a sulfur atom and an acetamide group. The oxadiazole ring would have a methoxybenzyl group attached, and the thiazole ring would have a methyl group attached .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole and thiazole rings, the amide group, and the methoxybenzyl and methyl substituents. The electron-withdrawing nature of the oxadiazole and thiazole rings might make the compound more reactive towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings might make the compound relatively non-volatile and could influence its solubility in different solvents .Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study its interactions with various biological targets and to assess its potential therapeutic applications .
Properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-10-8-17-15(25-10)18-13(21)9-24-16-20-19-14(23-16)7-11-3-5-12(22-2)6-4-11/h3-6,8H,7,9H2,1-2H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVEHFESUOTST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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